2-[(5-Aminopentyl)sulfanyl]-4,5-dihydro-1,3-thiazole
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Overview
Description
2-[(5-Aminopentyl)sulfanyl]-4,5-dihydro-1,3-thiazole is a heterocyclic organic compound with the molecular formula C8H16N2S2. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various pharmacologically active compounds .
Preparation Methods
The synthesis of 2-[(5-Aminopentyl)sulfanyl]-4,5-dihydro-1,3-thiazole typically involves the reaction of a thiazole precursor with a suitable aminopentyl sulfanyl group. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the formation of the thiazole ring.
Chemical Reactions Analysis
2-[(5-Aminopentyl)sulfanyl]-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[(5-Aminopentyl)sulfanyl]-4,5-dihydro-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Industry: The compound is used in the development of biocides, fungicides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-[(5-Aminopentyl)sulfanyl]-4,5-dihydro-1,3-thiazole involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electron delocalization, which can affect biochemical pathways and enzyme activities. The compound may activate or inhibit specific receptors or enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
2-[(5-Aminopentyl)sulfanyl]-4,5-dihydro-1,3-thiazole can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
These compounds share the thiazole ring structure but differ in their substituents, leading to varied biological activities and applications. The unique aminopentyl sulfanyl group in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C8H16N2S2 |
---|---|
Molecular Weight |
204.4 g/mol |
IUPAC Name |
5-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)pentan-1-amine |
InChI |
InChI=1S/C8H16N2S2/c9-4-2-1-3-6-11-8-10-5-7-12-8/h1-7,9H2 |
InChI Key |
CTGANUVJSAXPCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)SCCCCCN |
Origin of Product |
United States |
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